6-(Difluoromethoxy)-2-iodobenzo[d]thiazole
CAS No.:
Cat. No.: VC16491863
Molecular Formula: C8H4F2INOS
Molecular Weight: 327.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F2INOS |
|---|---|
| Molecular Weight | 327.09 g/mol |
| IUPAC Name | 6-(difluoromethoxy)-2-iodo-1,3-benzothiazole |
| Standard InChI | InChI=1S/C8H4F2INOS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H |
| Standard InChI Key | VVCUIJYFKAOULP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1OC(F)F)SC(=N2)I |
Introduction
Structural and Electronic Characteristics
The benzo[d]thiazole scaffold is a bicyclic system comprising a benzene ring fused to a thiazole moiety. The thiazole ring itself contains sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to its aromaticity through delocalized π-electrons . Substitution at positions 2 and 6 introduces steric and electronic modifications that significantly alter the compound’s behavior:
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Iodine at Position 2: The iodine atom, a heavy halogen, enhances molecular polarizability and serves as a leaving group in cross-coupling reactions. Its electron-withdrawing inductive effect modulates the electron density of the thiazole ring .
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Difluoromethoxy at Position 6: The difluoromethoxy group (-OCFH) combines electronegative fluorine atoms with a methoxy linker, imparting lipophilicity and metabolic stability while influencing hydrogen-bonding interactions .
Quantum mechanical studies of analogous thiazole derivatives reveal that nitrogen atoms in the thiazole ring exhibit negative electrostatic potential (MEP), while sulfur remains neutral . This charge distribution facilitates interactions with biological targets, such as enzymes or receptors, through dipole-dipole and van der Waals forces.
Synthetic Methodologies
The synthesis of 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole involves multi-step strategies, often leveraging established thiazole-forming reactions with subsequent functionalization. Key approaches include:
Cyclocondensation of β-Keto Esters
A method adapted from Narender et al. involves α-halogenation of β-keto esters using N-bromosuccinimide (NBS), followed by cyclization with thiourea derivatives . For iodinated variants, N-iodosuccinimide (NIS) may replace NBS. Subsequent difluoromethoxylation via nucleophilic substitution introduces the -OCFH group.
Example Reaction Pathway:
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Halogenation:
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Cyclization:
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Difluoromethoxylation:
Copper-Catalyzed Oxidative Coupling
Wang et al. demonstrated a Cu-catalyzed method for thiazole synthesis using aldehydes, amines, and sulfur sources under aerobic conditions . Adapting this protocol, iodobenzaldehyde derivatives could serve as precursors, with difluoromethoxy groups introduced via late-stage functionalization.
Physicochemical Properties
Comparative data for thiazole derivatives highlight the impact of substituents on key parameters :
| Property | Thiazole | 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole (Predicted) |
|---|---|---|
| Dipole Moment (µ) | 1.61 D | ~2.8 D (Increased polarity due to -OCFH and I) |
| pKa | 2.53 | ~1.8 (Enhanced acidity from electron-withdrawing groups) |
| log P | 0.49 | ~2.1 (Higher lipophilicity from -OCFH) |
| Molecular Weight | 85.12 g/mol | 337.12 g/mol |
The difluoromethoxy group elevates log P, suggesting improved membrane permeability, while iodine’s polarizability contributes to stronger intermolecular interactions.
Applications in Drug Development and Materials Science
Medicinal Chemistry
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Pharmacokinetic Optimization: The -OCFH group reduces oxidative metabolism, extending half-life.
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Targeted Therapy: Iodine’s size and polarizability enable selective binding to hydrophobic enzyme pockets.
Materials Science
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Organic Electronics: Thiazoles serve as electron-transport materials in OLEDs. Fluorinated variants improve device efficiency.
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Catalysis: Iodinated thiazoles act as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura).
Structural Analogs and Comparative Analysis
Derivatives with modified substituents provide insights into structure-activity relationships (SAR):
| Compound | Substituents | Key Properties |
|---|---|---|
| 2-Iodobenzo[d]thiazole | I at C2 | High reactivity in coupling reactions |
| 6-Methoxybenzo[d]thiazole | -OCH at C6 | Moderate log P (~1.2) |
| 6-Trifluoromethylbenzo[d]thiazole | -CF at C6 | Enhanced metabolic stability |
The combination of -OCFH and I in 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole uniquely balances lipophilicity and electronic effects, positioning it as a versatile intermediate for further derivatization.
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